molecular formula C20H23N3O4S B2896742 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide CAS No. 1099658-00-0

1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide

Cat. No.: B2896742
CAS No.: 1099658-00-0
M. Wt: 401.48
InChI Key: IBQWPLPQOLNNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(N,N-Diethylsulfamoyl)benzoyl)indoline-2-carboxamide is a synthetic small molecule characterized by a benzoyl-substituted indoline core modified with a diethylsulfamoyl group at the para-position of the benzoyl moiety. This compound belongs to the sulfonamide class, which is widely explored in medicinal chemistry for its pharmacological versatility, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

1-[4-(diethylsulfamoyl)benzoyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-3-22(4-2)28(26,27)16-11-9-14(10-12-16)20(25)23-17-8-6-5-7-15(17)13-18(23)19(21)24/h5-12,18H,3-4,13H2,1-2H3,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQWPLPQOLNNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis for Indoline Formation

The indoline scaffold is synthesized via Fischer indolization , where a phenylhydrazine derivative reacts with a cyclic ketone. For example:

  • Step 1 : Condensation of 2-carboxyphenylhydrazine with cyclopentanone in acetic acid yields 2-carboxyindoline.
  • Step 2 : Conversion of the carboxylic acid to the carboxamide using thionyl chloride followed by ammonium hydroxide.

Optimization Note : Patent US4009181A highlights the use of anhydrous potassium carbonate to stabilize intermediates during cyclization.

Alternative Route: Reductive Cyclization

A nitro-substituted precursor undergoes catalytic hydrogenation to form the indoline ring. For instance:

  • Step 1 : Nitration of 2-cyanoindole at position 5 using HNO₃/H₂SO₄.
  • Step 2 : Hydrogenation over Pd/C in ethanol reduces the nitro group and saturates the indole ring, yielding indoline-2-carbonitrile.
  • Step 3 : Hydrolysis of the nitrile to the carboxamide using H₂O₂ and K₂CO₃.

Synthesis of 4-(N,N-Diethylsulfamoyl)benzoyl Chloride

Sulfonylation of Toluene Derivatives

Step 1 : Chlorosulfonation of toluene at 0–5°C produces 4-methylbenzenesulfonyl chloride.
Step 2 : Amination with diethylamine in dichloromethane yields 4-(N,N-diethylsulfamoyl)toluene.
Step 3 : Oxidation of the methyl group to a carboxylic acid using KMnO₄ in acidic conditions.
Step 4 : Conversion to the acyl chloride with thionyl chloride.

Critical Data :

Step Reagents Temperature Yield Source
1 ClSO₃H, C₆H₆ 0–5°C 78%
2 Et₂NH, CH₂Cl₂ 25°C 85%
3 KMnO₄, H₂SO₄ 80°C 65%
4 SOCl₂ Reflux 92%

Amide Coupling to Assemble the Target Molecule

Activation and Coupling Strategies

The final step involves coupling indoline-2-carboxamide with 4-(N,N-diethylsulfamoyl)benzoyl chloride. Two methods are prevalent:

Method A : Schotten-Baumann Reaction

  • Conditions : Aqueous NaOH, THF, 0°C.
  • Yield : 68% (reported for analogous structures in).

Method B : Carbodiimide-Mediated Coupling

  • Reagents : EDCl, HOBt, DIPEA in DMF.
  • Yield : 83% (optimized in).

Comparative Analysis :

Method Advantages Disadvantages
A Aqueous workup, low cost Lower yield, side hydrolysis
B High efficiency, mild Requires anhydrous conditions

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 7.8–8.1 ppm (benzoyl aromatic protons), δ 3.2–3.5 ppm (N,N-diethyl groups), and δ 4.3 ppm (indoline CH₂).
  • LC-MS : [M+H]⁺ calculated for C₂₀H₂₄N₃O₄S: 402.14; observed: 402.2.

Purity Optimization

  • HPLC : >99% purity achieved via reverse-phase C18 column (MeCN/H₂O gradient).
  • Recrystallization : Ethanol/water (7:3) yields crystalline product.

Scale-Up Considerations and Industrial Relevance

Patent WO2014203277A2 emphasizes the importance of stereochemical control in analogous amide syntheses, though the target molecule lacks stereocenters. Key scale-up challenges include:

  • Exothermic Risks : Controlled addition of sulfonating agents.
  • Solvent Recovery : DMF and THF are recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The indoline core can be oxidized to form indole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various indole and indoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Overview

1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide is a compound characterized by its unique structure, which includes an indoline core and a sulfonamide group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Structure-activity relationship studies indicate that modifications can enhance potency while maintaining metabolic stability .
    • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes, making it a candidate for drug development targeting various diseases, including cancer and infectious diseases.
  • Biological Studies
    • Protein-Ligand Interactions : Research indicates that the compound interacts with protein targets, which is crucial for understanding its mechanism of action and potential therapeutic effects.
    • Cellular Mechanisms : Studies have explored its impact on cellular pathways, revealing effects on apoptosis and cell proliferation in cancer models.
  • Chemical Synthesis
    • As a versatile building block, it serves as an intermediate in synthesizing more complex organic molecules, facilitating advancements in organic chemistry.

Case Studies

  • A study evaluated the compound's efficacy against drug-resistant strains of tuberculosis, demonstrating significant antibacterial activity compared to existing treatments. The findings suggest that modifications to the indoline structure can lead to enhanced efficacy and reduced side effects.

Overview

The compound 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide exhibits significant potential in pharmaceutical applications due to its complex structure and biological activity.

Scientific Research Applications

  • Anticancer Activity
    • Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.
  • Antimicrobial Properties
    • Similar to its analogs, it has been investigated for its effectiveness against various bacterial strains, showing promising results in preliminary screenings.
  • Enzyme Modulation
    • The compound acts as a modulator for certain enzymes linked to metabolic processes, indicating potential uses in metabolic disorders.

Case Studies

Research has demonstrated that modifications to the thiazole component can enhance the compound's bioavailability and therapeutic index in preclinical models of cancer.

Mechanism of Action

The mechanism of action of 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The indoline core can also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide with three classes of analogous compounds based on structural motifs, synthetic pathways, and pharmacological relevance.

Sulfonamide-Containing Benzoyl Derivatives

  • Mesonosides B (C₃₀H₄₂O₁₃): A primeverose derivative with a benzoyl group and acetylated sugar moieties.
  • 4-[(Benzoyl)amino]sulphonyl]benzoyl chlorides: Synthesized via methods involving sulfamoylbenzamides, these intermediates share the sulfonamide-benzoyl framework. However, the indoline carboxamide moiety in the target compound introduces conformational constraints absent in these linear precursors, likely enhancing receptor selectivity .

Piperazine and Benzazepine-Based Analogues

  • OPC31260 (C₂₉H₃₁N₃O₃): A benzazepine derivative with a benzoylamino group, OPC31260 acts as a vasopressin receptor antagonist. Both compounds feature aromatic acyl groups, but OPC31260’s benzazepine ring system confers distinct pharmacokinetic properties, such as longer plasma half-life, compared to the indoline core of the target compound .
  • SR121463A (C₃₂H₃₈N₄O₇S) : This morpholine-substituted sulfonamide indole derivative highlights the role of sulfonamide groups in improving water solubility. Unlike the target compound, SR121463A incorporates a cyclohexane-morpholine extension, which may enhance blood-brain barrier penetration .

Agricultural Safeners and Antibiotic Derivatives

  • Cyprosulfamide (C₁₈H₁₉N₃O₄S): A sulfamoylbenzamide safener used in agriculture. While both compounds contain sulfamoylbenzamide motifs, cyprosulfamide’s cyclopropylcarbamoyl group and methoxy substitution contrast with the target compound’s diethylsulfamoyl and indoline groups, resulting in divergent applications (crop protection vs.
  • Benzathine Benzylpenicillin (C₄₈H₅₆N₆O₈S₂) : A penicillin derivative with a dibenzylethylenediamine salt. Though unrelated structurally, it underscores the broad utility of sulfonamide and acylated amines in drug design, albeit for antibacterial vs. receptor-targeted applications .

Structural and Functional Data Table

Compound Name Molecular Formula Key Functional Groups Pharmacological Target/Use Key Differentiator
This compound C₂₀H₂₂N₃O₄S Indoline carboxamide, diethylsulfamoyl Hypothetical enzyme/receptor modulation Rigid indoline core
Mesonoside B C₃₀H₄₂O₁₃ Primeverose, benzoyl, acetyl Plant secondary metabolite Glycoside structure
OPC31260 C₂₉H₃₁N₃O₃ Benzazepine, benzoylamino Vasopressin receptor antagonist Benzazepine ring system
Cyprosulfamide C₁₈H₁₉N₃O₄S Sulfamoylbenzamide, cyclopropyl Agricultural safener Methoxy substitution

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 4-[(benzoyl)amino]sulphonyl]benzoyl chlorides, involving sulfamoylation of benzoyl intermediates followed by indoline coupling .
  • Pharmacological Potential: Unlike OPC31260 or SR121463A, the diethylsulfamoyl group may reduce off-target interactions compared to bulkier substituents (e.g., trifluoromethyl in ’s piperazine derivatives) .
  • Solubility and Stability: The diethylsulfamoyl group enhances solubility relative to non-sulfonylated indoline derivatives, similar to SR121463A’s morpholine moiety .

Biological Activity

1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Indoline Core : A bicyclic structure that enhances the compound's ability to interact with biological targets.
  • Sulfonamide Group : Known for its role in enzyme inhibition.
  • Benzoyl Group : Provides hydrophobic interactions that can enhance binding affinity to proteins.

The molecular formula is C20H23N3O4SC_{20}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 401.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition. This mechanism is particularly relevant in cancer therapies where enzyme modulation is crucial for controlling cell proliferation .
  • Protein-Ligand Interactions : The indoline core can occupy hydrophobic pockets within proteins, enhancing the binding affinity and specificity towards certain targets, potentially including cancer-related pathways .

Antitumor Activity

Research has indicated that derivatives of indole-2-carboxamide, including compounds similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Against Glioblastoma Cells : In studies involving glioblastoma KNS42 cells, several indole derivatives demonstrated IC50 values ranging from 2.34 to 9.06 μM, indicating potent antitumor activity . This suggests that similar compounds may exhibit comparable efficacy.
CompoundCell LineIC50 (μM)
Compound AKNS42 (Glioblastoma)2.34
Compound BKNS42 (Glioblastoma)9.06
This compoundTBDTBD

Anti-inflammatory Activity

Indole derivatives have also been studied for their anti-inflammatory properties. In RAW 264.7 macrophages, these compounds effectively inhibited the expression of inflammatory cytokines such as TNF-α and IL-6 when induced by lipopolysaccharides (LPS). This suggests a potential therapeutic application in treating inflammatory diseases .

Case Studies

A notable study focused on the synthesis and evaluation of various indole-2-carboxamide derivatives revealed that specific modifications to the indole core significantly enhanced their biological activity. The most promising compounds showed reduced inflammation and improved histopathological outcomes in animal models without evident toxicity .

Q & A

Q. What are the standard synthetic routes for 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Ethyl indoline-2-carboxylate derivatives are reacted with aminobenzophenones or sulfonamide-containing intermediates in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., sodium ethoxide) at elevated temperatures (100–150°C) .
  • Functionalization : The diethylsulfamoyl group is introduced via sulfonylation of a benzoyl intermediate using diethylsulfamoyl chloride under controlled pH and temperature .
  • Purification : Column chromatography (e.g., Combiflash) with gradients of ethyl acetate/hexane or dichloromethane/methanol is used to isolate the final product .

Q. How is structural confirmation achieved for this compound?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and coupling patterns. For example, the indoline moiety shows characteristic aromatic proton signals at δ 6.8–7.5 ppm, while the diethylsulfamoyl group exhibits quartets (N–CH2_2) at δ 3.2–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and elemental composition (e.g., C23_{23}H26_{26}N3_3O4_4S requires [M+H]+^+ 440.1642) .
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650 cm1^{-1}) and sulfonamide S=O vibrations (~1150–1350 cm^{-1) .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound, and how are they validated?

  • Target Hypotheses : Structural analogs suggest activity against lipid metabolism regulators (e.g., lipoprotein lipase) or GPCRs (e.g., cannabinoid receptors) due to the indoline-carboxamide core and sulfonamide substituents .
  • Validation Methods :
    • In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., 3^3H-CP55940 for CB1 receptors) .
    • In vivo models : High-fat diet-induced hypertriglyceridemia in rodents to evaluate lipid-lowering effects .
    • Enzyme inhibition assays : Fluorescence-based HPLG inhibition assays to quantify IC50_{50} values .

Q. How do structural modifications influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :
    • Sulfonamide substituents : Replacing diethyl groups with bulkier alkyl chains (e.g., isopropyl) reduces solubility but enhances receptor binding affinity .
    • Indoline substitution : Chlorine at position 5 (as in 5-chloro-indoline derivatives) increases metabolic stability but may reduce blood-brain barrier penetration .
    • Benzoyl modifications : Electron-withdrawing groups (e.g., nitro) on the benzoyl ring improve enzymatic inhibition potency .

Q. How are contradictions in biological data resolved across studies?

  • Case Example : Discrepancies in reported IC50_{50} values for lipid-lowering activity may arise from:
    • Assay conditions : Variations in serum lipid concentrations or incubation times .
    • Compound purity : Impurities >95% (by HPLC) are critical; contaminants can artificially inflate/deflate activity .
    • Species differences : Rodent vs. human enzyme orthologs may exhibit divergent binding kinetics .
  • Resolution Strategy : Cross-validation using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. What analytical methods are recommended for quantifying stability and degradation products?

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24h, followed by LC-MS to identify hydrolyzed amides or sulfonamides .
    • Photostability : Exposure to UV light (λ = 254 nm) for 48h to detect photooxidation byproducts .
  • Quantification : UPLC-PDA with C18 columns (gradient: 0.1% TFA in water/acetonitrile) and HRMS for fragment identification .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Key Parameters :
    • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling reaction yields from ~8% to >20% .
    • Solvent optimization : Replacing DMF with DMAc reduces side reactions during sulfonylation .
    • Temperature control : Lowering reaction temperatures (<100°C) minimizes indoline ring decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.